2-chloro-6-isocyanatobenzonitrile
CAS No.: 1261499-51-7
Cat. No.: VC11618754
Molecular Formula: C8H3ClN2O
Molecular Weight: 178.57 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261499-51-7 |
|---|---|
| Molecular Formula | C8H3ClN2O |
| Molecular Weight | 178.57 g/mol |
| IUPAC Name | 2-chloro-6-isocyanatobenzonitrile |
| Standard InChI | InChI=1S/C8H3ClN2O/c9-7-2-1-3-8(11-5-12)6(7)4-10/h1-3H |
| Standard InChI Key | AQKCPNMALUBSRW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C#N)N=C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2-Chloro-6-isocyanatobenzonitrile (C₈H₃ClN₂O) is characterized by a benzene ring with three substituents:
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A chlorine atom at position 2.
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An isocyanate group (-N=C=O) at position 6.
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A nitrile group (-C≡N) at position 1 (ortho to chlorine).
This arrangement confers unique reactivity, particularly in electrophilic substitution and cycloaddition reactions. The isocyanate group’s electrophilicity and the nitrile’s electron-withdrawing nature create a polarized electronic environment, enhancing susceptibility to nucleophilic attack .
| Property | Value (Analog) | Method/Conditions |
|---|---|---|
| Molecular Weight | 167.59 g/mol | Calculated |
| Density | 1.231 g/mL | At 25°C (lit.) |
| Boiling Point | 80°C at 2 mmHg | Lit. |
| Flash Point | 225°F (107°C) | Closed cup |
| Refractive Index | 1.555 (n20/D) | Lit. |
The compound’s low boiling point and moderate density suggest volatility under reduced pressure, necessitating careful handling .
Synthetic Pathways and Industrial Production
Cyanation of Halogenated Aromatics
A key precursor to 2-chloro-6-isocyanatobenzonitrile is 2-chloro-6-nitrobenzonitrile, synthesized via cyanation of 1,2-dichloro-3-nitrobenzene. Patent WO2020102716A1 describes a solvent-free method using chlorine gas for de-nitrochlorination, yielding 2,6-dichlorobenzonitrile . Adapting this approach, substitution of the nitro group with isocyanate could involve:
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Nitro Reduction: Converting -NO₂ to -NH₂ using H₂/Pd-C.
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Phosgenation: Treating the resultant amine with phosgene (COCl₂) to form the isocyanate .
Reaction conditions (e.g., 100–200°C, catalytic CuCl₂) from analogous syntheses highlight the need for precise temperature control to avoid side reactions .
Catalytic Reductive Cyanation
Recent advances in cyanide-free methods, such as reductive cyanation using CO₂ and NH₃, offer eco-friendly alternatives. For example, chloroarenes like 2-chlorophenothiazine undergo cyanation with 69–94% yields under Ni catalysis . Applying this to 2-chloro-6-isocyanatobenzonitrile synthesis could involve:
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Step 1: Chlorination of benzaldehyde derivatives.
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Step 2: Reductive cyanation to introduce the nitrile group.
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Step 3: Isocyanate formation via Curtius rearrangement or Hofmann degradation .
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
Chlorinated benzonitriles are key herbicidal intermediates (e.g., dichlobenil). Introducing an isocyanate group enhances bioactivity by enabling covalent binding to target enzymes, as seen in urea-based herbicides .
Pharmaceutical Synthesis
The nitrile-isocyanate motif appears in antipsychotics (e.g., cyamemazine) and antihistamines. Patent US3287393A notes that cyanated derivatives of loratadine exhibit moderate antiproliferative activity (IC₅₀: 5.91–23.54 μM) against MCF-7 and HeLa cells .
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